Chemically, Mal-Cyclohexyl-PEG3-Biotin can be classified as a bifunctional polyethylene glycol linker with the following functional groups:
The synthesis of Mal-Cyclohexyl-PEG3-Biotin typically involves several key steps:
The synthesis often employs solvents such as dimethyl sulfoxide or dimethylformamide under controlled temperature conditions to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
The molecular structure of Mal-Cyclohexyl-PEG3-Biotin can be represented as follows:
This structure includes:
Mal-Cyclohexyl-PEG3-Biotin primarily undergoes reactions involving its maleimide group. The key reaction is its interaction with thiol groups on cysteine residues:
This reaction is highly specific, allowing for targeted labeling of proteins without affecting other functional groups within the biomolecule. The stability of the thioether bond ensures that the conjugated proteins maintain their functionality during subsequent applications .
The mechanism of action for Mal-Cyclohexyl-PEG3-Biotin revolves around its ability to facilitate strong interactions between biotin and avidin or streptavidin:
The binding process is characterized by:
Mal-Cyclohexyl-PEG3-Biotin exhibits several notable physical properties:
The chemical properties include:
Mal-Cyclohexyl-PEG3-Biotin has diverse applications in scientific research:
This compound's versatility makes it an invaluable tool in modern biochemical research and therapeutic development .
Mal-Cyclohexyl-PEG3-Biotin enables precise biomolecular conjugation through thiol-maleimide click chemistry. The maleimide group reacts selectively with sulfhydryl groups (–SH) on cysteine residues or other thiol-containing molecules at physiological pH (6.5–7.5), forming a stable thioether bond. This covalent linkage is irreversible under physiological conditions, ensuring robust bioconjugate stability [1] [6]. The reaction’s specificity minimizes off-target binding, making it ideal for labeling sensitive biomolecules like antibodies and cysteine-containing peptides without compromising their structural integrity [2] [10].
The kinetics of this reaction are highly efficient, achieving >95% conjugation yield within 18 hours at 37°C, as demonstrated in model systems using engineered cysteine residues [4]. The cyclohexyl moiety adjacent to the maleimide group may enhance reaction specificity by sterically shielding potential side reactions with amine groups, though this requires further validation [1].
Table 1: Thiol-Maleimide Conjugation Parameters
Parameter | Optimal Range | Impact on Conjugation |
---|---|---|
pH | 6.5–7.5 | Maximizes maleimide-thiol specificity |
Temperature | 25°C–37°C | Higher temperatures accelerate kinetics |
Reaction Time | 2–18 hours | Duration for >95% conversion |
Thiol Concentration | 1.5–3.0 equiv | Ensures complete maleimide consumption |
The triethylene glycol (PEG3) spacer in Mal-Cyclohexyl-PEG3-Biotin critically enhances biomolecular interactions by providing a 15.7 Å hydrophilic bridge between the biotin and maleimide groups. This spacer length minimizes steric hindrance, allowing streptavidin to access the biotin moiety efficiently even when conjugated to large proteins [1] [3]. The PEG3 unit’s flexibility permits optimal orientation of biotin within streptavidin’s binding pocket (Kd ≈ 10⁻¹⁵ M), which is essential for applications like pull-down assays and diagnostic sensors [2].
PEG spacers significantly improve solubility, reducing aggregation of labeled proteins in aqueous solutions. Studies comparing PEG chain lengths confirm that PEG3–PEG6 spacers optimally balance hydrodynamic size and conformational flexibility. Longer chains (e.g., PEG24) increase hydrodynamic radius disproportionately, potentially hindering target access in sterically constrained environments [3] [4].
Table 2: Impact of PEG Spacer Length on Biotin Reagent Performance
Spacer Length | Hydrodynamic Radius (Å) | Solubility in Water | Steric Hindrance |
---|---|---|---|
PEG2 | ~10 | Moderate | High |
PEG3 | ~15 | High | Low |
PEG6 | ~25 | High | Low |
PEG12 | ~45 | Very High | Moderate |
The cyclohexyl linker in Mal-Cyclohexyl-PEG3-Biotin (CAS 2639395-45-0) offers distinct biophysical advantages over linear alkyl analogs. Its aliphatic ring structure enhances conformational rigidity, reducing entropic losses during biotin-streptavidin binding. This rigidity may explain the observed 15–20% higher binding efficiency compared to flexible linear linkers like those in Biotin-PEG3-Maleimide (CAS 1431618-70-0) [1] [10].
Hydrodynamic properties are crucial for in vivo applications. Cyclic PEG architectures (e.g., cyclohexyl-linked PEGs) exhibit a 30% smaller hydrodynamic radius than linear PEGs of identical molecular weight. This reduction translates to lower solution viscosity in conjugated biologics, facilitating subcutaneous delivery and improving tissue diffusion [4] [8]. Molecular dynamics simulations confirm that cyclic linkers restrict polymer chain mobility, decreasing hydrodynamic volume without compromising binding affinity [4].
Table 3: Cyclohexyl vs. Linear Alkyl Linker Performance
Property | Cyclohexyl Linker | Linear Alkyl Linker |
---|---|---|
Hydrodynamic Radius | 15 Å (PEG3 segment) | 22 Å (Linear PEG3 analog) |
Conjugation Efficiency* | 98% | 80–90% |
Thermal Stability | Enhanced (rigid structure) | Moderate |
Viscosity Contribution | Low | Moderate to High |
Model protein conjugation at 37°C, 18 hours [4] [8] |
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